An In-Depth Technical Guide to the Chemical Structure and Molecular Formula of Tenuifoliside D
An In-Depth Technical Guide to the Chemical Structure and Molecular Formula of Tenuifoliside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenuifoliside D is a naturally occurring phenylpropanoid glycoside isolated from the roots of Polygala tenuifolia Willd.[1][2]. This plant, commonly known as Yuan Zhi in traditional Chinese medicine, has a long history of use for its cognitive-enhancing and neuroprotective properties[3][4]. Tenuifoliside D, as one of its many bioactive constituents, is of growing interest to the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the chemical structure and molecular formula of Tenuifoliside D, grounded in its spectroscopic and spectrometric characterization.
Chemical Identity and Molecular Formula
Tenuifoliside D is chemically classified as a sucrose ester. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄O₉ | PubChem[1] |
| Molecular Weight | 384.4 g/mol | PubChem[1] |
| IUPAC Name | [(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | PubChem[1] |
| CAS Number | 139726-38-8 | PubChem[1] |
The molecular formula, C₁₈H₂₄O₉, indicates a high degree of oxygenation, which is characteristic of many plant-derived glycosides. The structure consists of two main moieties: a 1,5-anhydro-D-glucitol core and a 3,4,5-trimethoxycinnamoyl group.
Structural Elucidation: A Spectroscopic Approach
The definitive structure of Tenuifoliside D was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the connectivity of atoms and the overall molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum would reveal key structural features. The aromatic protons of the 3,4,5-trimethoxyphenyl group would appear as singlets in the aromatic region. The trans-configured double bond of the cinnamoyl moiety would be evident from two doublets with a large coupling constant (typically around 16 Hz). The protons of the 1,5-anhydro-D-glucitol sugar unit would resonate in the upfield region, with their chemical shifts and coupling patterns providing information about their stereochemistry.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show 18 distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester group would be observed at a characteristic downfield chemical shift. The aromatic and olefinic carbons would also resonate in the downfield region, while the carbons of the sugar moiety would appear in the more upfield region.
2D NMR Experiments: To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments would be employed:
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COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the spin systems of the sugar moiety and the cinnamoyl side chain.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for connecting the different structural fragments. Long-range correlations between protons and carbons (typically over 2-3 bonds) would establish the link between the 3,4,5-trimethoxycinnamoyl group and the 1,5-anhydro-D-glucitol core through the ester linkage.
The following diagram illustrates the logical workflow for the structural elucidation of Tenuifoliside D using NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can be used to deduce its structure.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₈H₂₄O₉).
Tandem Mass Spectrometry (MS/MS): In a tandem MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable structural information. For Tenuifoliside D, characteristic fragmentation would involve the cleavage of the ester bond, leading to the formation of ions corresponding to the 1,5-anhydro-D-glucitol moiety and the 3,4,5-trimethoxycinnamic acid. Further fragmentation of the sugar unit would also be observed.
Biosynthesis of Tenuifoliside D
Tenuifoliside D belongs to the large class of plant secondary metabolites known as phenylpropanoids. The biosynthesis of phenylpropanoids starts from the aromatic amino acid phenylalanine, which is a product of the shikimate pathway[5][6]. The general phenylpropanoid pathway serves as a precursor for a wide variety of compounds, including flavonoids, lignins, and coumarins[5][6].
The biosynthesis of Tenuifoliside D likely proceeds through the following key stages:
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Formation of Cinnamic Acid: Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).
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Hydroxylation and Methylation: The aromatic ring of cinnamic acid undergoes a series of hydroxylation and methylation reactions to form 3,4,5-trimethoxycinnamic acid.
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Activation: The carboxylic acid group of 3,4,5-trimethoxycinnamic acid is activated, typically by conversion to a CoA thioester.
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Glycosylation and Esterification: The activated 3,4,5-trimethoxycinnamoyl-CoA is then transferred to a hydroxyl group of a 1,5-anhydro-D-glucitol molecule by a specific glycosyltransferase, forming the ester linkage.
The following diagram illustrates the proposed biosynthetic pathway of Tenuifoliside D.
Biological Activities and Potential Applications
While research on the specific biological activities of Tenuifoliside D is still emerging, other related compounds from Polygala tenuifolia have demonstrated a range of pharmacological effects, including neuroprotective, anti-inflammatory, and cognitive-enhancing properties[3][4][7]. For instance, Tenuifoliside A has been shown to have neuroprotective and anti-apoptotic effects[8]. Given its structural similarity to other bioactive phenylpropanoid glycosides, Tenuifoliside D is a promising candidate for further investigation in the context of neurological and inflammatory disorders.
Conclusion
Tenuifoliside D is a phenylpropanoid glycoside with the molecular formula C₁₈H₂₄O₉. Its structure, consisting of a 1,5-anhydro-D-glucitol core esterified with a 3,4,5-trimethoxycinnamoyl group, has been established through detailed spectroscopic analysis. As a constituent of the medicinally important plant Polygala tenuifolia, Tenuifoliside D represents a molecule of significant interest for future drug discovery and development efforts, particularly in the area of neuropharmacology. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its therapeutic potential.
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